REACTION_CXSMILES
|
C1CCCCC1.C1(O)CCCCC1.C1(=O)CCCCC1.C1(=O)NC(=O)C2=CC=CC=C12.C1([O:38][N:39]2[C:43](=[O:44])[C:42]3=[CH:45][CH:46]=[CH:47][CH:48]=[C:41]3[C:40]2=[O:49])CCCCC1.C(O)(=O)C1C(=CC=CC=1)C(O)=O>N1C=CC=CC=1>[OH:38][N:39]1[C:40](=[O:49])[C:41]2=[CH:48][CH:47]=[CH:46][CH:45]=[C:42]2[C:43]1=[O:44]
|
Name
|
|
Quantity
|
1334 g
|
Type
|
reactant
|
Smiles
|
C1CCCCC1
|
Name
|
|
Quantity
|
83.89 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Quantity
|
59.47 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
hydroxylamine hydrochloride NH2OH.HCl
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
97 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 97° C. for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
From the reaction mixture, cyclohexane was distilled off
|
Type
|
ADDITION
|
Details
|
2N (2 mol/L) of sodium hydroxide aqueous solution (30 mL) was added
|
Type
|
ADDITION
|
Details
|
completely mixed for 2 hours at 97° C.
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to be liquid-separated into an aqueous layer
|
Type
|
ADDITION
|
Details
|
To the aqueous layer was added diluted hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
was recovered by condensation and filtration
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
WASH
|
Details
|
washed with hexane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.013 mol | |
AMOUNT: MASS | 2.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 260% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |